3-Oxa-6-Azabicyclo[3.1.1]Heptane Trifluoroacetate
Overview
Description
“3-Oxa-6-Azabicyclo[3.1.1]Heptane” is a type of bicyclic morpholine . It’s of particular interest as a morpholine isostere because it is achiral and shows similar lipophilicity to that of morpholine .
Synthesis Analysis
A general approach to synthesize 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles . The first synthesis of a similar compound, morpholine 3a (tosylate salt), has been described; the seven-step sequence begins with inexpensive starting materials and uses straightforward chemistry .
Molecular Structure Analysis
The molecular formula of a related compound, 6-oxa-3-azabicyclo[3.1.1]heptane, is C5H9NO . Another related compound, 6-oxa-3-azabicyclo[3.1.1]heptane hydrochloride, has a molecular weight of 135.59 .
Scientific Research Applications
Synthesis and Medicinal Chemistry
3-Oxa-6-Azabicyclo[3.1.1]Heptane and its derivatives are significant in medicinal chemistry, particularly as building blocks. These bicyclic morpholines, including the tosylate salt of 3-oxa-6-azabicyclo[3.1.1]heptane, have been synthesized using straightforward chemistry from inexpensive starting materials (Walker, Eklov, & Bedore, 2012). They are notable for their achiral nature and similar lipophilicity to morpholine, as seen in a derived analogue (Wishka et al., 2011).
Structural and Conformational Studies
The structures of various bicyclic β-lactams, including derivatives of 3-Oxa-6-Azabicyclo[3.1.1]Heptane, have been extensively studied. For instance, ab initio methods were employed to analyze the structures of 7-oxo-1-azabicyclo[3.2.0] heptane and its derivatives, which are related to β-lactamase inhibitor capability (Fernández, Carballiera, & Ríos, 1992).
Application in Functional Diversity and Drug Design
The diversity of functions achieved through derivatization of 3-Oxa-6-Azabicyclo[3.1.1]Heptane frameworks is significant. A study described the synthesis of C-3 disubstituted derivatives, illustrating the framework's potential in embedding γ-amino butyric acid (GABA) and creating backbone-constrained analogues of FDA-approved drugs (Garsi et al., 2022).
Novel Ring Systems and Synthesis Pathways
Innovative synthesis methods for creating novel bicyclic ring systems based on 3-Oxa-6-Azabicyclo[3.1.1]Heptane have been developed. For example, the 7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane ring system was synthesized from basic starting materials, contributing to the understanding of stereochemistry in these compounds (Brown, Corbett, & Howarth, 1977).
Cyclization and Structural Investigations
Cyclization reactions involving compounds related to 3-Oxa-6-Azabicyclo[3.1.1]Heptane have been explored. For instance, the synthesis of 6-oxa-1-azabicyclo[3.1.0]hexanes through photoisomerization and peracid oxidation of pyrrolines shows the complexity of reactions these compounds can undergo (Black, Edwards, & Laaman, 1998).
Advanced Synthesis Techniques
Advanced synthesis techniques, such as the Mukaiyama-Ohno’s method, have been applied to create the basic skeleton of penicillin-type β-lactams, demonstrating the versatility of 3-Oxa-6-Azabicyclo[3.1.1]Heptane derivatives in antibiotic development (Chiba et al., 1985).
Safety And Hazards
Future Directions
Bridged bicyclic morpholines, such as 3-oxa-6-azabicyclo[3.1.1]heptane, are important building blocks in medicinal chemistry research . They have been incorporated into the structure of the antihistamine drug Rupatadine . This suggests potential future directions for the development of new drugs using these types of compounds.
properties
IUPAC Name |
3-oxa-6-azabicyclo[3.1.1]heptane;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.C2HF3O2/c1-4-2-7-3-5(1)6-4;3-2(4,5)1(6)7/h4-6H,1-3H2;(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTUKSCLFOSOMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC1N2.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxa-6-Azabicyclo[3.1.1]Heptane Trifluoroacetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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